molecular formula C8H15ClO B13223533 1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane

1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane

Cat. No.: B13223533
M. Wt: 162.66 g/mol
InChI Key: HILQYKJCMBMUOC-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a chloromethyl group and a 3-methoxypropyl group. Compounds containing cyclopropane rings are of significant interest in organic chemistry due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane can be achieved through various methods, including:

    Cyclopropanation Reactions: One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of metal catalysts.

    Substitution Reactions: Another approach could involve the substitution of a suitable cyclopropane precursor with chloromethyl and 3-methoxypropyl groups under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimized reaction conditions to maximize yield and purity. This may include:

    Catalytic Processes: Utilizing metal catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions could convert the chloromethyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as hydroxide ions or amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution could produce a variety of functionalized cyclopropane derivatives.

Scientific Research Applications

1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane may have applications in various fields, including:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying the effects of cyclopropane-containing compounds on biological systems.

    Medicine: Investigating its potential as a pharmaceutical agent or precursor.

    Industry: Utilization in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane would depend on its specific application. Generally, the compound’s reactivity could involve interactions with molecular targets such as enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanol: A compound with a similar cyclopropane ring structure but different substituents.

    1-(Chloromethyl)cyclopropane: Lacks the 3-methoxypropyl group.

    1-(3-Methoxypropyl)cyclopropane: Lacks the chloromethyl group.

Uniqueness

1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane is unique due to the presence of both chloromethyl and 3-methoxypropyl groups on the cyclopropane ring, which may impart distinct chemical and physical properties compared to similar compounds.

Properties

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

1-(chloromethyl)-1-(3-methoxypropyl)cyclopropane

InChI

InChI=1S/C8H15ClO/c1-10-6-2-3-8(7-9)4-5-8/h2-7H2,1H3

InChI Key

HILQYKJCMBMUOC-UHFFFAOYSA-N

Canonical SMILES

COCCCC1(CC1)CCl

Origin of Product

United States

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